![molecular formula C20H21N5OS B2680499 2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 840514-69-4](/img/structure/B2680499.png)

2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Descripción general

Descripción

“2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C20H21N5OS . It is a complex organic compound that falls under the category of pyrroloquinoxaline .

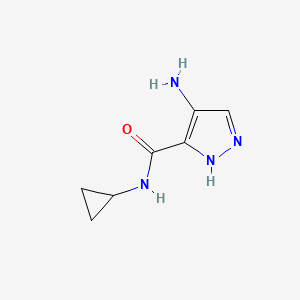

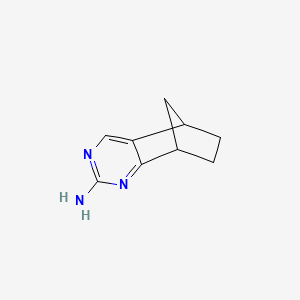

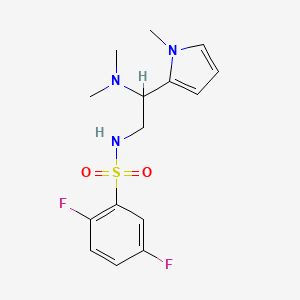

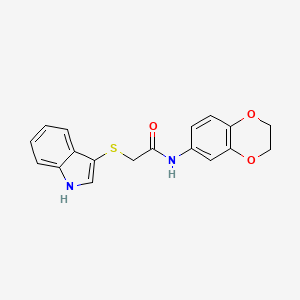

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyrroloquinoxaline core structure. It also contains a butyl amino group, a thiophen-2-ylmethyl group, and a carboxamide group . The exact 3D conformer and 2D structure can be found in dedicated chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.5 g/mol . Other computed properties include an XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, an exact mass of 379.14668148 g/mol, a monoisotopic mass of 379.14668148 g/mol, a topological polar surface area of 114 Ų, and a heavy atom count of 27 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The compound's derivatives have been involved in studies focusing on synthesis and reactivity, exploring the condensation and treatment processes to create various derivatives. For instance, studies have investigated the synthesis of compounds like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, revealing insights into electrophilic substitution reactions and formation of corresponding derivatives (Aleksandrov et al., 2020).

Catalysis and Asymmetric Hydrogenation

- Research has also been conducted on similar compounds in the context of catalysis, particularly for asymmetric hydrogenation. For example, ligands like 2,3-bis(tert-butylmethylphosphino)quinoxaline have shown excellent enantioselectivities and high catalytic activities, useful in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Metal Ion Coordination

- Some derivatives of this compound have been synthesized for their potential in forming coordinate bonds with metal ions. These complexes are explored for targeted delivery of agents like nitric oxide to biological sites, such as tumors (Yang et al., 2017).

Optical and Fluorescent Properties

- The compound's derivatives have been a subject of study for their optical and fluorescent properties. Research into pyrrolo[2,3-b]quinoxaline derivatives has revealed interesting aspects like aggregation-induced emission enhancement and the correlation between crystal structure and fluorescent properties (Goszczycki et al., 2017).

Antimycobacterial Activity

- Some derivatives of this compound have been synthesized and evaluated for antimycobacterial activity. For example, pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have shown promising activity against Mycobacterium tuberculosis (Guillon et al., 2004).

Polymerization and Material Science Applications

- In material science, derivatives of the compound have been used in studies on polymerization processes. For instance, research into the room-temperature free-radical-induced polymerization of certain derivatives has led to the development of new materials with potential high-temperature applications (Baek et al., 2003).

Propiedades

IUPAC Name |

2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-2-3-10-25-18(21)16(20(26)22-12-13-7-6-11-27-13)17-19(25)24-15-9-5-4-8-14(15)23-17/h4-9,11H,2-3,10,12,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGURZRGFTKLITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330801 | |

| Record name | 2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14741085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

CAS RN |

840514-69-4 | |

| Record name | 2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)

![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)

![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)

![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2680436.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)